

Application Notes and Protocols for CH5164840 in NSCLC Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CH5164840

Cat. No.: B15587067

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These application notes provide a comprehensive overview of the experimental design for studying the novel Hsp90 inhibitor, **CH5164840**, in the context of non-small cell lung cancer (NSCLC). The included protocols are based on established methodologies and data from preclinical studies.

Introduction

CH5164840 is a potent inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic proteins.^[1] In NSCLC, EGFR is a key client protein of Hsp90. Inhibition of Hsp90 by **CH5164840** leads to the degradation of EGFR and other client proteins, resulting in the suppression of downstream signaling pathways like AKT and ERK, ultimately inhibiting tumor growth.^[1] This makes **CH5164840** a promising therapeutic agent, particularly in combination with EGFR tyrosine kinase inhibitors (TKIs) like erlotinib, to overcome resistance.^[1]

Data Presentation

In Vitro Efficacy of CH5164840

The following table summarizes the 50% inhibitory concentration (IC₅₀) of **CH5164840** and erlotinib on the growth of various NSCLC cell lines.

Cell Line	EGFR Status	MET Status	Other Mutations	CH5164840 IC50 (nM)	Erlotinib IC50 (nM)
NCI-H292	Wild-type (overexpression)	-	-	550	13000
NCI-H441	Wild-type	Overexpression	KRAS mutant	200	8100
NCI-H1650	Mutant (del E746-A750)	-	PTEN null	140	>10000
NCI-H1975	Mutant (L858R, T790M)	-	-	230	>10000
A549	Wild-type	-	KRAS mutant	260	>10000
Calu-6	Wild-type	-	KRAS mutant	330	>10000
QG56	Wild-type	-	-	180	4.7

Data extracted from Nakashima et al., Cancer Science, 2013.[1]

In Vivo Antitumor Activity of CH5164840

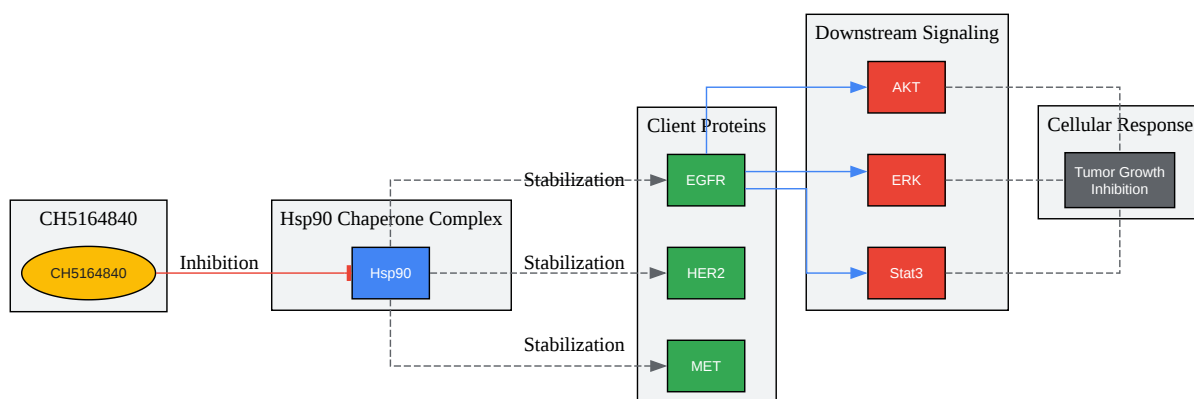
The table below presents the tumor growth inhibition (TGI) observed in NSCLC xenograft models treated with **CH5164840** at the maximum tolerated dose (MTD).

Xenograft Model	Cell Line	EGFR Status	MET Status	Other Mutations	CH51648 40 Dose (mg/kg/day)	TGI (%)
NCI-H1650	NCI-H1650	Mutant (del E746-A750)	-	PTEN null	50	131
NCI-H292	NCI-H292	Wild-type (overexpression)	-	-	50	72
NCI-H1975	NCI-H1975	Mutant (L858R, T790M)	-	-	50	66
NCI-H441	NCI-H441	Wild-type	Overexpression	KRAS mutant	50	56

Data extracted from Nakashima et al., Cancer Science, 2013.[\[1\]](#)

Signaling Pathways and Experimental Workflows

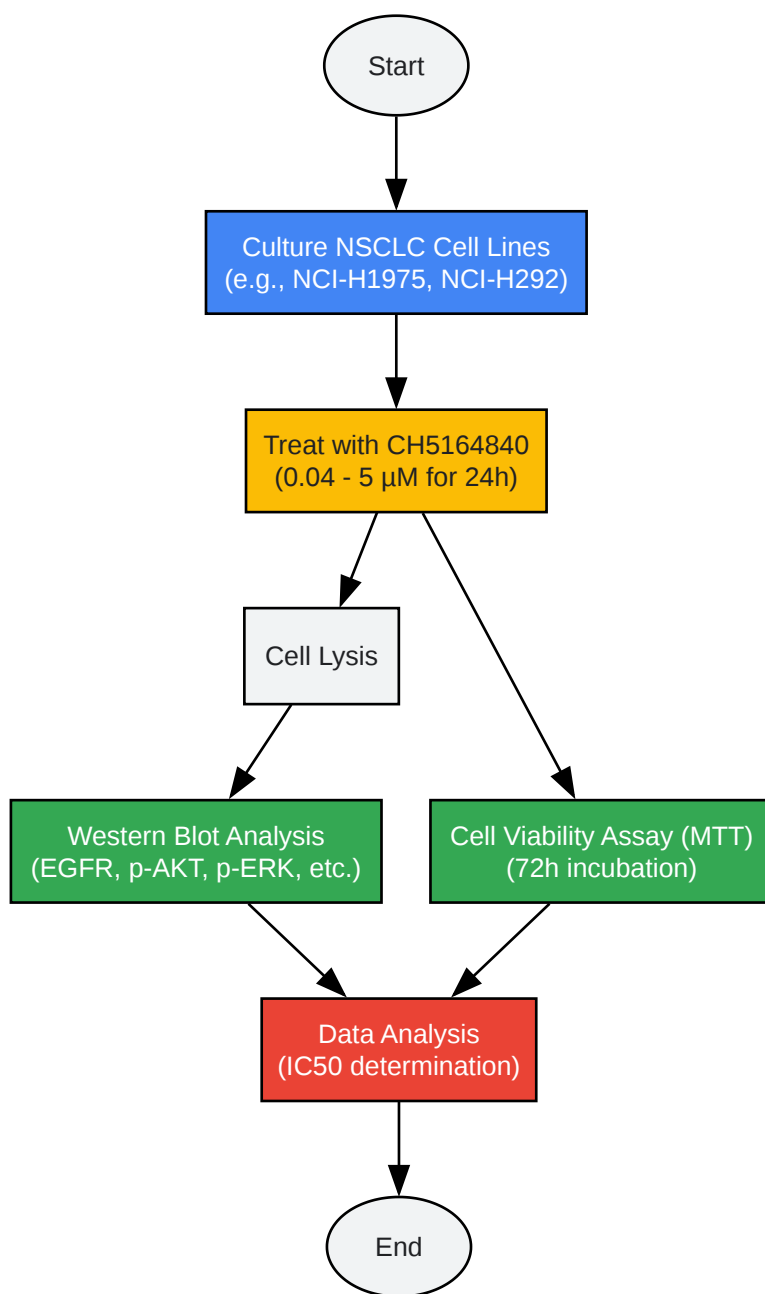
CH5164840 Mechanism of Action



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Caption: Mechanism of action of **CH5164840** in NSCLC.

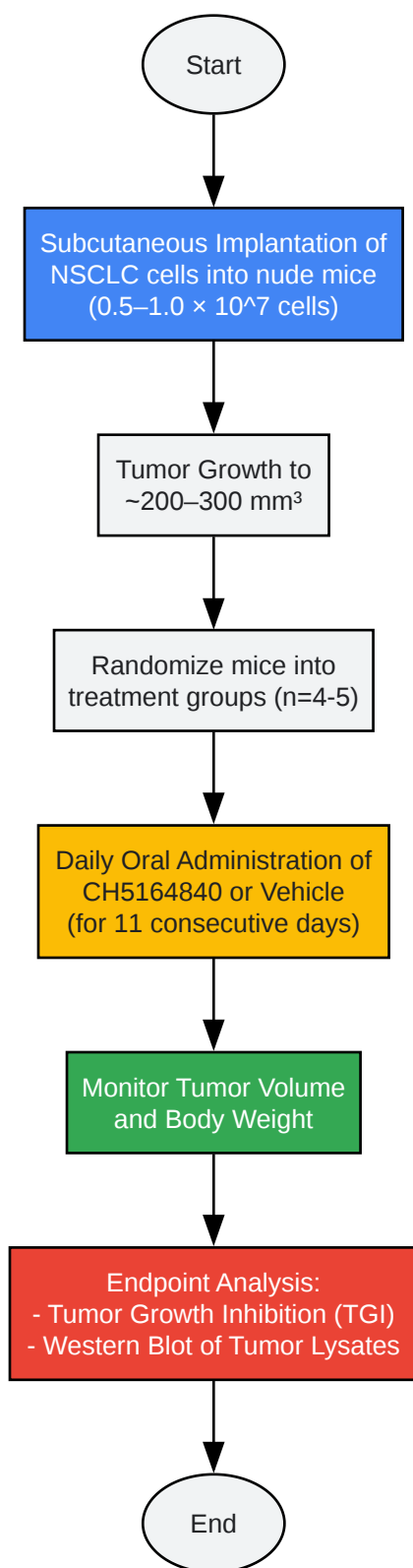
Experimental Workflow for In Vitro Studies



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Caption: Workflow for in vitro evaluation of **CH5164840**.

Experimental Workflow for In Vivo Xenograft Studies



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References

- 1. Enhanced antitumor activity of erlotinib in combination with the Hsp90 inhibitor CH5164840 against non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
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